Epicatechin-(3'-O-7'')-epiafzelechin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H26O11 |
|---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
(2R,3R)-2-[3-[[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]-4-hydroxyphenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O11/c31-15-7-21(34)17-11-25(38)30(40-26(17)8-15)14-2-4-20(33)28(6-14)39-16-9-22(35)18-12-24(37)29(41-27(18)10-16)13-1-3-19(32)23(36)5-13/h1-10,24-25,29-38H,11-12H2/t24-,25-,29-,30-/m1/s1 |
InChI Key |
CJIVSFGUROCBPU-XSLCZBKOSA-N |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=CC(=C5C[C@H]([C@H](OC5=C4)C6=CC(=C(C=C6)O)O)O)O)O |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)OC4=CC(=C5CC(C(OC5=C4)C6=CC(=C(C=C6)O)O)O)O)O |
Synonyms |
epicatechin-(3'-O-7'')-epiafzelechin |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of Epicatechin 3 O 7 Epiafzelechin
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
NMR spectroscopy is a cornerstone in the structural analysis of proanthocyanidins (B150500), providing detailed insight into the molecular framework. For complex molecules like Epicatechin-(3'-O-7'')-epiafzelechin, a full suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to define the linkages and relative configuration of the monomeric units.
The ¹H NMR spectrum provides initial information on the types of protons present. Aromatic protons of the A- and B-rings typically resonate in the downfield region, while the aliphatic protons of the C-ring appear more upfield. The ¹³C NMR spectrum reveals the number of distinct carbon environments. For A-type proanthocyanidins, the chemical shifts of specific carbons, such as C-2 and C-3 of both the upper (epicatechin) and lower (epiafzelechin) units, are diagnostic for their stereochemistry. psu.edu The presence of the characteristic A-type ether linkage and the C4-C8 bond significantly influences the chemical shifts of the surrounding atoms compared to their monomeric precursors. nih.gov
Precise chemical shift values are crucial, as even small, ppb-level differences can be diagnostic for structural and dynamic properties. acs.orgbjonnh.net High-precision 1D NMR analysis is therefore recommended for distinguishing between closely related isomers. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for A-Type Dimers similar to this compound Note: Exact chemical shifts for the specified compound may vary. Data is compiled from literature on structurally related A-type proanthocyanidins.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Upper Unit (Epicatechin) | ||
| H-2' | ||
| H-3' | ||
| H-4' | ||
| H-5' | ||
| H-6' | ||
| H-2 | ||
| H-3 | ||
| H-4 | ||
| C-5 | ||
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-9 | ||
| C-10 | ||
| Lower Unit (Epiafzelechin) | ||
| H-2''' | ||
| H-3''' | ||
| H-5''' | ||
| H-6''' | ||
| H-2'' | ||
| H-3'' | ||
| H-4'' | ||
| C-5'' | ||
| C-6'' | ||
| C-7'' | ||
| C-8'' | ||
| C-9'' | ||
| C-10'' |
This is an interactive data table. The values are representative and based on general data for this class of compounds.
Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of proanthocyanidins and establishing connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the same spin system, helping to trace the connectivity of protons on the A-, B-, and C-rings of both the epicatechin and epiafzelechin units.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for defining the linkage between the two monomer units. It reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. For this compound, the key HMBC correlations that confirm the A-type linkage are from H-4 of the upper epicatechin unit to carbons C-7'', C-8'', and C-9'' of the lower epiafzelechin unit. nih.gov This definitively establishes the C4β→C8'' bond. The ether linkage (C3'-O-C7'') is also confirmed through long-range correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. It is crucial for determining the relative stereochemistry of the molecule, such as the cis or trans relationship of protons on the heterocyclic C-rings and the spatial orientation of the two monomeric units relative to each other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers powerful evidence for its structural identification, particularly the nature of the interflavan linkage.
ESI-MS is a soft ionization technique that is ideal for analyzing polar, thermally labile molecules like proanthocyanidins. In negative ion mode, this compound (molecular formula C₃₀H₂₆O₁₁, molecular weight 562.52) is readily detected as its deprotonated molecular ion [M-H]⁻ at m/z 561. High-resolution mass spectrometry (HR-ESI-MS) can determine this mass with high accuracy, allowing for the confirmation of the elemental composition. nih.gov
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (m/z 561) and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern. A-type proanthocyanidins exhibit distinct fragmentation pathways that differentiate them from their B-type isomers. nih.gov The primary fragmentation mechanisms include: researchgate.netresearchgate.netnih.gov
Quinone Methide (QM) Fission: This involves the cleavage of the C4-C8 interflavan bond. For this specific dimer, QM cleavage would be expected to produce fragment ions corresponding to the individual monomer units.
Heterocyclic Ring Fission (HRF): This pathway involves the cleavage of the ether linkage in the upper unit, often resulting in the loss of a 1,3,5-trihydroxybenzene (phloroglucinol) moiety from the lower unit. A characteristic loss of 126 Da is a key indicator of this fragmentation in A-type dimers, which would yield a fragment ion at m/z 435 for this compound. nih.gov
Retro-Diels-Alder (RDA) Reaction: This is a characteristic fragmentation of the heterocyclic C-ring of flavonoid structures. In A-type dimers, RDA fragmentation of the terminal unit produces a diagnostic ion. nih.govnih.gov For a precursor ion of m/z 561, an RDA fragment would be expected around m/z 409.
Table 2: Predicted Major MS/MS Fragments for [M-H]⁻ of this compound (m/z 561)
| Fragmentation Pathway | Neutral Loss (Da) | Predicted Fragment Ion (m/z) |
| Retro-Diels-Alder (RDA) | 152 | 409 |
| Heterocyclic Ring Fission (HRF) | 126 | 435 |
| Quinone Methide (QM) - Epicatechin unit | 273 | 287 |
| Quinone Methide (QM) - Epiafzelechin unit | 289 | 271 |
| Water Loss from RDA | 170 (152+18) | 391 |
This is an interactive data table. Values are predicted based on established fragmentation patterns for A-type proanthocyanidins.
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., Fourier-transform ion cyclotron resonance (FTICR) MS)
The precise structural confirmation of this compound relies heavily on the application of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS), especially Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provides ultra-high resolution and mass accuracy, which is crucial for determining the elemental composition of this complex molecule. nsf.gov Furthermore, tandem mass spectrometry (MS/MS) experiments are vital for elucidating the fragmentation patterns, which in turn reveal the nature of the interflavan linkage. nih.gov
FT-ICR-MS is a powerful tool for analyzing complex mixtures of proanthocyanidins, offering the ability to resolve individual components with high precision. nsf.gov The high mass accuracy of FT-ICR-MS allows for the confident assignment of molecular formulas, a critical first step in the identification of novel compounds. nih.gov For A-type proanthocyanidins like this compound, which possess an additional ether linkage compared to their B-type counterparts, the mass difference of 2.01565 Da (corresponding to two hydrogen atoms) can be readily detected with high-resolution instruments. nsf.gov
For instance, the fragmentation of a related A-type procyanidin (B600670) dimer often yields characteristic ions resulting from the cleavage of the interflavan bond and subsequent rearrangements. The observation of specific fragment ions corresponding to the epicatechin and epiafzelechin units would confirm the composition of the dimer. The precise location of the ether linkage at 3'-O-7'' is more challenging to determine solely by MS and typically requires complementary data from NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the most powerful technique for the complete structural elucidation and stereochemical assignment of biflavonoids. researchgate.netnih.gov While specific NMR data for this compound is scarce, analysis of related compounds provides a basis for understanding its spectral characteristics. The chemical shifts and coupling constants of the protons and carbons in the epicatechin and epiafzelechin moieties, along with the key HMBC correlations, would definitively establish the connectivity and relative stereochemistry of the molecule. The absolute configuration can often be determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra of possible stereoisomers. nih.gov
Detailed Research Findings
Although no dedicated studies on the FT-ICR-MS analysis of this compound were found, research on similar A-type proanthocyanidins provides a solid foundation for predicting its mass spectrometric behavior. The high-resolution mass spectrum would be expected to show a prominent [M-H]⁻ ion in negative ion mode, with an exact mass corresponding to the molecular formula C₃₀H₂₄O₁₁.
Tandem mass spectrometry (MS/MS) of the [M-H]⁻ ion would likely produce a series of fragment ions characteristic of A-type proanthocyanidins. Key fragmentation pathways would include:
Retro-Diels-Alder (RDA) fission of the C-ring of one of the flavonoid units.
Heterocyclic Ring Fission (HRF) leading to the loss of a phloroglucinol (B13840) or resorcinol (B1680541) unit.
Quinone Methide (QM) fission resulting from the cleavage of the interflavan bond, providing information about the individual monomeric units.
The combination of these advanced spectroscopic methods allows for a comprehensive structural characterization, even for complex molecules like this compound, where a complete dataset from a single source may not be available.
Data Tables
The following tables are based on predicted data from the analysis of structurally related compounds, as direct experimental data for this compound is not available in the cited literature.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Reference/Basis |
| Molecular Formula | C₃₀H₂₄O₁₁ | Based on the structure of Epicatechin and Epiafzelechin units with an A-type linkage. |
| Monoisotopic Mass | 560.1318 Da | Calculated from the molecular formula. |
| Predicted [M-H]⁻ Ion (m/z) | 559.1240 | Calculated for C₃₀H₂₃O₁₁⁻. |
| Mass Accuracy | < 1 ppm | A typical performance characteristic of FT-ICR-MS instruments. nsf.gov |
Table 2: Predicted Key MS/MS Fragment Ions of [M-H]⁻ for this compound
| Fragment Ion (m/z) | Proposed Fragmentation Pathway | Structural Information Provided |
| ~407 | RDA fragmentation | Indicates the presence of a di-hydroxylated B-ring in one of the units. |
| ~423 | RDA fragmentation | Characteristic of A-type proanthocyanidin (B93508) fragmentation. mdpi.com |
| ~289 | QM fission | Corresponds to an epicatechin monomeric unit. mdpi.com |
| ~273 | QM fission | Corresponds to an epiafzelechin monomeric unit. |
| ~125 | HRF | Loss of a phloroglucinol unit from the A-ring. |
Biosynthesis of Flavan 3 Ol Precursors and Oligomerization Mechanisms Leading to Epicatechin 3 O 7 Epiafzelechin
General Flavonoid Biosynthetic Pathway Context
The journey to Epicatechin-(3'-O-7'')-epiafzelechin begins within the broader context of the flavonoid biosynthetic pathway, a well-established route in plant secondary metabolism. nih.gov This pathway commences with the general phenylpropanoid pathway, where the amino acid phenylalanine is converted into cinnamic acid and subsequently to p-coumaroyl-CoA.
A key committing step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to produce naringenin (B18129) chalcone. nih.govresearchgate.net Chalcone isomerase (CHI) then facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a central flavanone (B1672756) intermediate. researchgate.net From naringenin, the pathway branches out to synthesize a vast array of flavonoids. For the biosynthesis of the flavan-3-ol (B1228485) precursors of our target molecule, naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Dihydrokaempferol can then be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. These dihydroflavonols are the direct precursors for the synthesis of the flavan-3-ol monomers, epicatechin and epiafzelechin.
Enzymology of Flavan-3-ol Monomer Biosynthesis (e.g., Anthocyanidin Reductase (ANR), Leucoanthocyanidin Reductase (LAR))
The synthesis of the flavan-3-ol monomers, (-)-epicatechin (B1671481) and (-)-epiafzelechin (B191172), from dihydroflavonols involves a critical branching point in the flavonoid pathway, governed by two key enzymes: Dihydroflavonol 4-reductase (DFR) and Anthocyanidin synthase (ANS), also known as Leucoanthocyanidin dioxygenase (LDOX). mdpi.comnih.gov DFR reduces dihydroflavonols (like dihydroquercetin and dihydrokaempferol) to their corresponding leucoanthocyanidins (leucocyanidin and leucopelargonidin, respectively). mdpi.com ANS then oxidizes these leucoanthocyanidins to form the corresponding colored anthocyanidins (cyanidin and pelargonidin). mdpi.com
From these anthocyanidins, two distinct reductase enzymes are responsible for the production of the 2,3-cis and 2,3-trans flavan-3-ol monomers:
Anthocyanidin Reductase (ANR): This enzyme, encoded by the BANYULS (BAN) gene in Arabidopsis, catalyzes the reduction of anthocyanidins to their corresponding 2,3-cis-flavan-3-ols. nih.govfrontiersin.org For instance, ANR converts cyanidin (B77932) to (-)-epicatechin and pelargonidin (B1210327) to (-)-epiafzelechin. frontiersin.org
Leucoanthocyanidin Reductase (LAR): This enzyme directly reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols. mdpi.comnih.gov For example, LAR would convert leucocyanidin (B1674801) to (+)-catechin. mdpi.com
The relative activities of ANR and LAR in a particular plant tissue determine the specific composition of flavan-3-ol monomers available for oligomerization. mdpi.com
Proposed Enzymatic and Non-Enzymatic Oligomerization Mechanisms
The polymerization of flavan-3-ol monomers into proanthocyanidins (B150500) is a complex process that is believed to involve both enzymatic and non-enzymatic mechanisms. nih.govnih.gov Proanthocyanidins are typically formed through the linkage of a terminal unit (often a catechin (B1668976) or epicatechin) with one or more extension units. The most common linkage is a B-type linkage, which is a single C-C bond, typically between the C4 of the upper unit and the C8 or C6 of the lower unit. wikipedia.org
Non-Enzymatic Polymerization: A widely accepted model suggests that proanthocyanidin (B93508) assembly can occur non-enzymatically. nih.gov This model posits that an "extension unit" carbocation, derived from a flavan-3,4-diol (leucoanthocyanidin), attacks the nucleophilic C8 or C6 position of a flavan-3-ol "starter unit." nih.gov This process can continue, adding more extension units to form longer polymer chains. nih.gov The stoichiometry of starter and extension units, as well as their stereochemistry, can influence the degree of polymerization. frontiersin.org
Enzymatic Involvement: While spontaneous polymerization is considered a significant factor, there is also evidence for enzymatic involvement. frontiersin.orgnih.gov Enzymes like polyphenol oxidases (PPOs) and peroxidases can catalyze the oxidation of flavan-3-ols to form quinone methides. mdpi.com These reactive intermediates can then act as electrophiles, leading to the formation of interflavan linkages. mdpi.com The formation of C-O-C ether bonds in some polymeric flavonoids has been observed in enzymatic polymerization reactions, suggesting that enzymes can play a role in creating diverse linkage types. nih.gov
Elucidation of the this compound Linkage Formation
The specific linkage in this compound, a 3'-O-7'' ether bond, is a hallmark of what is known as an A-type proanthocyanidin. researchgate.netwikipedia.org A-type proanthocyanidins are characterized by a second interflavan linkage, an ether bond, in addition to the typical C-C bond. wikipedia.org The formation of this double linkage makes the resulting dimer more rigid and hydrophobic. researchgate.net
The biosynthesis of A-type proanthocyanidins is thought to proceed through the oxidation of the corresponding B-type proanthocyanidins. acs.org In this proposed mechanism, a B-type dimer, such as Epicatechin-(4β→8)-epiafzelechin, would first be formed. Subsequent oxidative processes would then lead to the formation of the additional ether linkage. While the precise enzymatic machinery is still under investigation, it is hypothesized that enzymes capable of phenolic oxidation, such as peroxidases or laccases, could be involved. acs.org
For the specific 3'-O-7'' linkage, the hydroxyl group at the 3' position of the epicatechin unit would act as a nucleophile, attacking an electrophilic center on the epiafzelechin unit, likely at the C7 position. This electrophilic center could be generated through enzymatic oxidation. The formation of A-type linkages is generally a less common feature in proanthocyanidin biosynthesis compared to the more prevalent B-type linkages. wikipedia.org
Genetic Regulation of Proanthocyanidin Biosynthesis in Source Organisms
The biosynthesis of proanthocyanidins, including the production of their monomeric precursors, is tightly regulated at the transcriptional level by a complex network of transcription factors. mdpi.com These regulatory proteins control the expression of the structural genes encoding the biosynthetic enzymes. The primary families of transcription factors involved are:
MYB (myeloblastosis) transcription factors: These are key regulators of the flavonoid pathway. Specific R2R3-MYB proteins are known to activate the genes involved in proanthocyanidin biosynthesis. mdpi.com
bHLH (basic helix-loop-helix) transcription factors: These proteins often act as partners with MYB transcription factors. mdpi.com
WD40-repeat proteins: These proteins serve as a scaffold, bringing together the MYB and bHLH transcription factors to form a transcriptional activation complex, often referred to as the MBW complex (MYB-bHLH-WD40). researchgate.net
This MBW complex binds to the promoter regions of the structural genes of the flavonoid pathway, such as CHS, DFR, and ANR, thereby activating their transcription and leading to the production of proanthocyanidins. mdpi.comresearchgate.net The specific combination of these transcription factors can vary between plant species and tissues, allowing for precise control over the type and amount of proanthocyanidins produced. mdpi.com Additionally, other families of transcription factors, such as WRKY, have also been implicated in the regulation of proanthocyanidin biosynthesis and transport. frontiersin.org
Metabolism and Biotransformation Pathways of Epicatechin 3 O 7 Epiafzelechin
In vitro Metabolic Transformations
There is currently no available scientific literature detailing the in vitro metabolic transformations of Epicatechin-(3'-O-7'')-epiafzelechin. Studies using isolated enzymes or microbial cultures to investigate the biotransformation of this specific compound have not been reported in the reviewed literature. While research exists on related flavan-3-ols like (-)-epicatechin (B1671481) and its gallates, which undergo various metabolic reactions including ring fission and dehydroxylation when incubated with intestinal bacteria, this information cannot be directly extrapolated to this compound. ocha-festival.jp
Investigating Metabolite Formation in Experimental Animal Models
No studies were identified that have investigated the formation of metabolites of this compound in experimental animal models. Research on similar compounds, such as (-)-epicatechin, has shown that metabolites can be detected in the plasma and brain of rats after oral administration, typically in the form of glucuronide, methylated, and sulfated conjugates. nih.gov However, specific research tracking the metabolic fate of this compound in any preclinical animal model is not present in the available scientific record.
Identification and Characterization of Key Metabolites
Consistent with the lack of in vitro and in vivo metabolic studies, there is no information available on the identification and characterization of key metabolites of this compound. The scientific community has identified numerous metabolites for more common flavan-3-ols like (-)-epicatechin, including various glucuronide and sulfate (B86663) conjugates, but these findings are not applicable to the specific compound . semanticscholar.orgresearchgate.net
Table 1: In vitro and In vivo Metabolites of this compound
| Metabolic Setting | Identified Metabolites | Reference |
| In vitro (enzymes, microbes) | No data available | N/A |
| In vivo (animal models) | No data available | N/A |
Bioavailability Considerations in Preclinical Models
There are no available data regarding the bioavailability of this compound in preclinical models. Bioavailability studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of a compound, have not been published for this specific flavan-3-ol (B1228485). For context, studies on (-)-epicatechin have determined its bioavailability by measuring its metabolites in plasma and urine after oral intake. nih.gov Without similar studies on this compound, its potential absorption and systemic exposure in preclinical models remain unknown.
Table 2: Bioavailability Data for this compound in Preclinical Models
| Preclinical Model | Bioavailability Findings | Reference |
| Rat | No data available | N/A |
| Mouse | No data available | N/A |
| Other | No data available | N/A |
Analytical Methodologies for Detection and Quantification of Epicatechin 3 O 7 Epiafzelechin
Chromatographic Techniques for Separation and Quantification
Chromatography, coupled with various detection methods, remains the cornerstone for the analysis of proanthocyanidins (B150500). nih.gov The choice between normal-phase and reversed-phase high-performance liquid chromatography (HPLC) depends on the specific analytical goal. Normal-phase HPLC is generally preferred for separating proanthocyanidins based on their degree of polymerization, as hydrophilicity increases with molecular weight. researchgate.netnih.gov In contrast, reversed-phase HPLC is more suitable for the separation of oligomeric proanthocyanidins and their isomers with a low degree of polymerization. researchgate.netnih.gov
UPLC-MS/MS Method Development and Validation
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the analysis of proanthocyanidins, offering high resolution, sensitivity, and selectivity. researchgate.netnih.gov While a specific UPLC-MS/MS method for Epicatechin-(3'-O-7'')-epiafzelechin is not extensively documented, methods developed for similar A-type proanthocyanidin (B93508) dimers and their constituent monomers, such as (-)-epiafzelechin (B191172), provide a strong basis for its analysis. researchgate.netnih.gov
A UPLC-MS/MS method for the analysis of (-)-epiafzelechin in mouse plasma has been successfully developed and validated. researchgate.netnih.gov This method utilized a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. researchgate.netnih.gov The detection was performed in negative ionization mode, which is generally more sensitive and selective for proanthocyanidins. nih.gov
Method Validation Parameters: The validation of such analytical methods is critical to ensure their reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. For instance, a validated method for proanthocyanidin dimer A-2 in human urine demonstrated a limit of quantitation of 0.25 ng/mL, with a relative standard deviation of 7.26%, precision of 5.7%, and accuracy of 91.7%. nih.gov Similarly, a method for native catechins and procyanidins reported lower limits of quantification in the range of approximately 9-350 fmol on-column. nih.gov
Table 1: Illustrative UPLC-MS/MS Method Parameters for Proanthocyanidin Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., Acquity UPLC® HSS T3) mdpi.com |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid nih.gov |
| Gradient | Linear gradient from low to high organic phase concentration nih.gov |
| Flow Rate | 0.3 - 0.5 mL/min nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), typically negative mode nih.govmdpi.com |
| Detection | Multiple Reaction Monitoring (MRM) mdpi.com |
HPLC-UV/DAD Methods
High-performance liquid chromatography with ultraviolet (UV) or diode-array detection (DAD) is a widely used technique for the quantification of proanthocyanidins. scienceopen.com Detection is typically performed at 280 nm, the wavelength of maximum absorption for most flavan-3-ols. scienceopen.comnih.gov However, UV detection is not specific to proanthocyanidins and can be subject to interference from other phenolic compounds. scienceopen.com
For enhanced selectivity, post-column derivatization with reagents like 4-dimethylaminocinnamaldehyde (B146742) (DMACA) can be employed. scienceopen.com The resulting colored adducts are detected at a higher wavelength (around 640 nm), which minimizes interference from other compounds. scienceopen.com Thiolysis, a chemical degradation method, can be coupled with HPLC-UV/DAD to provide structural information, such as the mean degree of polymerization and the ratio of A-type to B-type linkages. nih.govresearchgate.net
Table 2: Example HPLC-UV/DAD Method Validation for Epicatechin
| Validation Parameter | Result |
|---|---|
| Linearity (Concentration Range) | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.15 µg/mL nih.gov |
| LOQ | 0.45 µg/mL nih.gov |
| Recovery | 99.48% to 100.26% nih.gov |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-performance thin-layer chromatography (HPTLC) offers a simpler and higher-throughput alternative for the quantification of proanthocyanidins. researchgate.net This technique, when combined with densitometric analysis, can be validated according to ICH guidelines for parameters such as specificity, linearity, precision, and accuracy. nih.gov For visualization and quantification, derivatization with reagents like DMACA is common. researchgate.net HPTLC methods have been successfully applied to determine the catechin (B1668976) content in various plant extracts. nih.gov While specific applications for this compound are not detailed, the methodology is applicable to this class of compounds.
Sample Preparation and Matrix Effects in Biological Samples
The analysis of this compound in biological matrices such as plasma, urine, or tissues requires extensive sample preparation to remove interfering substances and enrich the analyte. gcms.cz Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). gcms.cz
For the analysis of (-)-epiafzelechin in mouse plasma, a liquid-liquid extraction with ethyl acetate (B1210297) was employed. researchgate.netnih.gov Solid-phase extraction is another robust technique that can effectively clean up complex biological samples, with a wide variety of sorbents available to suit the analyte's properties. gcms.cz
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a significant concern in MS-based methods and can lead to inaccurate quantification. nih.gov These effects can be mitigated through effective sample cleanup, the use of stable isotope-labeled internal standards, and matrix-matched calibration curves.
Development of Reference Standards and Quality Control Parameters
A major limitation in the quantitative analysis of specific proanthocyanidins like this compound is the lack of commercially available, well-characterized reference standards. scienceopen.com The synthesis of such complex oligomers is challenging, hindering the development of fully quantitative analytical methods. researchgate.net Often, quantification is performed relative to a more readily available standard, such as epicatechin or a related procyanidin (B600670) dimer, and the results are expressed as equivalents. nih.gov
For quality control, it is essential to use reference materials that are well-characterized in terms of purity and identity. nih.gov For instance, reference standards for (-)-epicatechin (B1671481) are available and are intended for research and analytical applications. medchemexpress.com These standards are crucial for method validation and ensuring the accuracy of analytical data. fujifilm.com
Emerging Analytical Techniques for Complex Oligomers
The structural complexity of proanthocyanidins necessitates the development of more advanced analytical techniques. Hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry has shown promise for the separation of proanthocyanidins based on their degree of polymerization. nih.gov HILIC is particularly useful for separating larger oligomers that may co-elute in reversed-phase systems. nih.gov
Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced peak capacity and resolution, making it a powerful tool for analyzing highly complex samples containing numerous proanthocyanidin isomers. researchgate.net Furthermore, ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate ions based on their size and shape, providing an additional dimension of separation for distinguishing between isomeric proanthocyanidins.
Mechanistic Investigations of Cellular and Molecular Interactions of Epicatechin 3 O 7 Epiafzelechin
Modulation of Cellular Redox Homeostasis in in vitro Systems
Radical Scavenging and Antioxidant Enzyme Modulation in Cell Lines
Direct studies on the radical scavenging and antioxidant enzyme modulating effects of Epicatechin-(3'-O-7'')-epiafzelechin in cell lines are not found in the current body of scientific literature. However, based on the well-documented antioxidant properties of its constituent parts, epicatechin and epiafzelechin, it is plausible that the dimer would exhibit similar activities.
Proanthocyanidins (B150500), the class of compounds to which this compound belongs, are known for their potent antioxidant and radical-scavenging capabilities. tandfonline.comtandfonline.com This activity is generally attributed to their chemical structure, which allows them to donate hydrogen atoms to neutralize free radicals. tandfonline.com Studies on various procyanidin (B600670) dimers have demonstrated their ability to protect cells from oxidative stress. stonybrookmedicine.edu For instance, procyanidin dimers have been shown to prevent oxidant production induced by inflammatory stimuli in Caco-2 cells. nih.gov
It is hypothesized that this compound would likely modulate antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). However, without specific experimental data, this remains a point of scientific conjecture.
Mechanistic Studies of Oxidative Stress Mitigation
The precise mechanisms by which this compound might mitigate oxidative stress have not been specifically elucidated. General mechanisms for related flavonoids involve the direct scavenging of reactive oxygen species (ROS) and the chelation of transition metal ions that can catalyze ROS formation. tandfonline.com
Furthermore, many polyphenols are known to influence cellular signaling pathways involved in the response to oxidative stress, such as the Nrf2 pathway. Activation of Nrf2 leads to the upregulation of a suite of antioxidant and cytoprotective genes. While there is no direct evidence for this compound, it is a plausible avenue for its potential protective effects.
Effects on Cellular Signaling Pathways and Gene Expression in Cell Culture Models
Investigations into MAPK, STAT, and other Relevant Pathways
There are no specific studies investigating the effects of this compound on the Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription (STAT), or other signaling pathways.
Research on related compounds offers some potential insights. For example, epigallocatechin-3-gallate (EGCG), another type of flavonoid, has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, in human dermal fibroblasts. nih.gov Similarly, EGCG has been found to inhibit lipopolysaccharide (LPS)-induced activation of both NF-κB and MAPK signaling pathways in macrophages. Given the structural similarities, it is conceivable that this compound could interact with these pathways, but this requires experimental validation.
Transcriptomic and Proteomic Profiling
A search of transcriptomic and proteomic databases reveals no available data for cells treated with this compound. Such studies would be invaluable in providing an unbiased, system-wide view of the cellular processes affected by this compound and could uncover novel mechanisms of action.
Modulation of Enzyme Activities in vitro
Specific in vitro studies on the modulation of enzyme activities by this compound are not documented in the scientific literature. However, flavonoids and proanthocyanidins are well-known inhibitors of various enzymes. nih.govnih.gov For example, some proanthocyanidins have been shown to inhibit digestive enzymes like pancreatic lipase (B570770).
Given the general propensity of polyphenolic compounds to interact with proteins, it is highly probable that this compound would exhibit inhibitory or modulatory effects on a range of enzymes. Identifying these specific enzyme targets would be a crucial step in understanding its biological activity.
Cyclooxygenase (COX) Inhibition
No studies were found that specifically investigated the inhibitory effect of this compound on cyclooxygenase (COX) enzymes.
Pancreatic Lipase Activity Modulation
There is no available research on the modulation of pancreatic lipase activity by this compound.
Interactions with Proteases (e.g., Viral Main Protease)
No data is available concerning the interactions of this compound with proteases, including the viral main protease.
Influence on Cell Proliferation, Differentiation, and Apoptosis in Cell Lines
There are no published studies on the influence of this compound on cell proliferation, differentiation, or apoptosis in any cell lines.
Studies on Osteoblastic and Osteoclastic Cell Functions
Research specifically examining the effects of this compound on osteoblastic and osteoclastic cell functions could not be located.
Mechanisms of Cell Cycle Regulation
There is no information available on the mechanisms by which this compound may regulate the cell cycle.
Antimicrobial and Antibiofilm Activities in Microbial Models
There is no available scientific literature that specifically investigates the antimicrobial or antibiofilm properties of this compound. Research on related A-type proanthocyanidins, often extracted from sources like cranberries, has shown activity against various microbes. These studies suggest that the unique structural linkage of A-type proanthocyanidins may play a role in inhibiting bacterial adhesion and biofilm formation. However, without direct experimental evidence, the specific spectrum of activity and mechanistic details for this compound remain unknown.
Investigations in Experimental Animal Models (Focusing on Molecular and Cellular Mechanisms)
Similarly, there are no published studies on the effects of this compound in experimental animal models. Research on the parent flavan-3-ol (B1228485), (-)-epicatechin (B1671481), has explored its impact on various cellular signaling pathways, including those involved in muscle growth and differentiation, as well as its antioxidant and anti-inflammatory properties in vivo. For instance, studies on (-)-epicatechin have shown it can modulate levels of myostatin and follistatin, proteins that regulate muscle mass. Furthermore, research on (-)-epiafzelechin (B191172) suggests potential anti-inflammatory and antioxidant effects. However, how the specific linkage in the dimeric form this compound influences its absorption, metabolism, and ultimately its molecular and cellular interactions in a whole-organism setting has not been investigated.
Due to the absence of specific research on Epicatechin-(3'-O-7”)-epiafzelechin, no data tables or detailed research findings can be provided for the requested sections.
Chemical Synthesis and Derivatization Approaches for Epicatechin 3 O 7 Epiafzelechin
Strategies for Stereoselective Synthesis of Flavan-3-ol (B1228485) Monomers
The foundation for synthesizing any proanthocyanidin (B93508) dimer is the efficient and stereoselective preparation of its constituent flavan-3-ol monomers. For Epicatechin-(3'-O-7'')-epiafzelechin, this requires access to enantiomerically pure (-)-epicatechin (B1671481) and (-)-epiafzelechin (B191172).
(-)-Epicatechin Synthesis: Numerous strategies have been developed for the synthesis of (-)-epicatechin. One concise approach utilizes a strategy based on the assembly of a lithiated fluorobenzene (B45895) derivative (as the A-ring surrogate) with an enantiomerically pure epoxy alcohol, followed by a pyran cyclization to form the core structure. rsc.orgrsc.org Another common method involves the Sharpless asymmetric dihydroxylation of a 1,3-diarylpropene precursor to establish the correct stereochemistry at the C2 and C3 positions of the C-ring. mdpi.comresearchgate.netrsc.org This method allows for the synthesis of all four diastereoisomers of a given flavan-3-ol by selecting the appropriate AD-mix ligand. researchgate.netrsc.org Additionally, protocols involving an oxidation/reduction sequence can convert the more readily available trans-(catechin) stereochemistry to the desired syn-(epicatechin) configuration. nih.gov
(-)-Epiafzelechin Synthesis: The synthesis of (-)-epiafzelechin follows similar principles. Afzelechin and its diastereomer, epiafzelechin, differ from catechin (B1668976) and epicatechin by having only one hydroxyl group on the B-ring (at the 4' position). nih.gov Stereoselective synthesis has been achieved through methods like Sharpless asymmetric dihydroxylation of the corresponding 1,3-diarylpropene, which establishes the key stereocenters in a flavanol intermediate. mdpi.comresearchgate.net This approach has been successfully applied to produce both (+)-afzelechin and (-)-epiafzelechin. mdpi.comresearchgate.net
A general comparison of key synthetic strategies for flavan-3-ol monomers is presented below.
| Synthetic Strategy | Key Reaction | Stereochemical Control | Monomer Examples | Reference(s) |
| Aryl Anion-Epoxide Coupling | Nucleophilic opening of an epoxy alcohol with a lithiated A-ring synthon. | Derived from enantiopure epoxide starting material. | (-)-Epicatechin | rsc.orgrsc.org |
| Asymmetric Dihydroxylation | Sharpless asymmetric dihydroxylation of a 1,3-diarylpropene. | Achieved using AD-mix-α or AD-mix-β ligands. | (+)-Afzelechin, (-)-Epiafzelechin, all four diastereoisomers of flavan-3-ols. | mdpi.comresearchgate.netrsc.org |
| Mitsunobu Cyclization | Intramolecular cyclization of a diol intermediate. | Control of stereochemistry through the diol precursor. | A- and B-ring hydroxyl-deleted analogues of epicatechin. | nih.gov |
| Biomimetic Synthesis | Acid-catalyzed condensation of leucocyanidin (B1674801) with a nucleophile. | Reaction conditions and choice of reactants influence stereoselectivity. | Procyanidin (B600670) B3, Procyanidin B6 | nih.govmdpi.com |
Approaches for Regioselective Oligomerization to Form Specific Linkages
Creating the A-type linkage found in this compound requires the formation of two bonds between the monomeric units: a C4→C8 single bond and a C2β→O7 ether linkage. acs.orgnih.gov Synthetically, this is typically achieved by forming the A-type bicyclic structure from either monomeric flavanols or by converting a B-type dimer.
Oxidation of B-type Proanthocyanidins (B150500): One of the primary biosynthetic and synthetic proposals for A-type linkage formation is the oxidation of a corresponding B-type proanthocyanidin. acs.orgwikipedia.org This strategy involves the oxidation of the C-2 position of the upper flavan-3-ol unit in a B-type dimer, which then allows for intramolecular cyclization via the C7-hydroxyl group of the lower unit. This approach was successfully used in the first synthesis of (+)-procyanidin A2, an A-type dimer of (-)-epicatechin. acs.org
Direct Condensation of Monomers: Synthetic routes have been developed that directly couple two flavan-3-ol monomers to form the A-type structure. This often involves reacting a flavan-3-ol C-4 carbocation equivalent (electrophile) with a flavan-3-ol nucleophile. acs.org For A-type synthesis, the electrophilic partner is often a C-2, C-4 doubly electrophilic intermediate, which can be generated from a protected (-)-epicatechin derivative via oxidation. acs.org Lewis acids like BF₃·Et₂O are commonly used to activate the electrophile for coupling with the nucleophilic partner. acs.org
Chalcone-based Synthesis: An alternative approach involves the nucleophilic addition of a protected phenolic organomagnesium bromide to a chalcone (B49325), which can lead to the formation of the 2,8-dioxabicyclo[3.3.1]nonane core structure characteristic of A-type dimers after deprotection. acs.org
Synthetic Routes to this compound and its Analogues
A hypothetical synthetic pathway would involve the following key steps:
Protection: The hydroxyl groups of both (-)-epicatechin and (-)-epiafzelechin monomers must be protected, leaving the necessary reactive sites available. Orthogonally protected intermediates are crucial for selective deprotection later in the synthesis. acs.org Common protecting groups include benzyl (B1604629) (Bn), methoxymethyl (MOM), and tert-butyldimethylsilyl (TBS). acs.orgacs.orgnih.gov
Generation of the Electrophile: A protected epicatechin monomer would be converted into a key electrophilic intermediate. This can be achieved through oxidation with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.org To prevent self-condensation, a temporary blocking group, such as bromine, might be introduced at the C-8 position. acs.org
Regioselective Coupling: The activated epicatechin electrophile would then be reacted with a protected (-)-epiafzelechin nucleophile in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). acs.org This step forms the crucial double linkage (C4-C8 and C2-O-7) between the two different flavan-3-ol units.
Deprotection: Finally, a global deprotection step, often involving catalytic hydrogenation to remove benzyl groups, would yield the final natural product, this compound. rsc.org
Analogues can be synthesized by substituting the monomeric units. For instance, using a protected (+)-catechin as the nucleophile would lead to an analogue with a different stereochemistry in the lower unit. Similarly, introducing electron-withdrawing groups like NO₂ onto the A-ring of the monomers has been used to create analogues with modified properties. mdpi.com
Derivatization for Enhanced Stability or Modified Molecular Probes
The derivatization of flavan-3-ols and proanthocyanidins is a critical area of research for improving their chemical stability or for creating tools to study their biological interactions.
Derivatization for Enhanced Stability: Proanthocyanidins can be susceptible to degradation. Gamma-irradiation has been studied as a method for sterilizing food products containing these compounds, with research showing that A-type procyanidins like procyanidin A2 can remain stable or even slightly increase in concentration under specific irradiation conditions. nih.gov Chemical modifications, such as methylation or glycosylation of the phenolic hydroxyl groups, can also alter stability and solubility. acs.orgnih.gov The synthesis of these derivatives often requires a series of protection and selective deprotection steps to modify specific hydroxyl groups. acs.orggoogle.com
Modified Molecular Probes: To investigate the interactions of proanthocyanidins with other molecules like proteins, they can be chemically modified for use as molecular probes. One approach involves introducing a spacer unit onto the B-ring of the flavan-3-ol. researchgate.net This modified flavan-3-ol can then be immobilized on sensor chips for use in techniques like Surface Plasmon Resonance (SPR), allowing for real-time analysis of binding interactions. researchgate.net Another common derivatization reaction used for quantification and creating probes is the reaction with 4-dimethylaminocinnamaldehyde (B146742) (DMAC), which reacts with the nucleophilic C8 position of the flavanol A-ring. researchgate.net
| Derivative Type | Purpose | Synthetic Approach | Example | Reference(s) |
| Methyl Ethers | Modify physicochemical properties, create metabolic standards. | Regioselective methylation using reagents like methyl iodide after strategic protection of other hydroxyls. | 3'-O-methyl-epicatechin, 4'-O-methyl-epicatechin | acs.orgnih.govresearchgate.net |
| Glucuronides/Sulfates | Prepare authentic metabolic standards for biological studies. | Coupling of protected flavanols with activated glucuronic acid or sulfate (B86663) donors. | Epicatechin-7-O-β-d-glucuronide, Epicatechin-4'-sulfate | acs.orgresearchgate.net |
| Immobilized Probes | Study molecular interactions (e.g., with proteins, pectins). | Chemical modification to introduce a spacer arm, followed by covalent attachment to a solid support (e.g., SPR chip). | Epicatechin immobilized on a CM5 sensor chip. | researchgate.net |
| DMAC Adducts | Quantification and selective detection. | Acid-catalyzed condensation with 4-dimethylaminocinnamaldehyde (DMAC). | Green-blue adducts for spectrophotometric analysis. | researchgate.net |
Future Research Directions and Advanced Translational Perspectives in Chemical Biology
Elucidation of Novel Biosynthetic Enzymes and Mechanisms for Complex Oligomers
The biosynthetic pathway for proanthocyanidins (B150500) (PAs) involves a series of well-characterized enzymes that produce the flavan-3-ol (B1228485) monomers, such as epicatechin and epiafzelechin. nih.gov However, the precise mechanisms and enzymatic machinery responsible for the polymerization and, specifically, the formation of the A-type ether linkage found in Epicatechin-(3'-O-7'')-epiafzelechin remain largely unknown. acs.orgresearchgate.net
Future research must focus on identifying the novel enzymes that catalyze the formation of this complex oligomer. It is hypothesized that A-type proanthocyanidins (PACs) are formed from their B-type counterparts through an oxidative process. acs.orgwikipedia.org However, the specific oxidases or laccases responsible for this conversion in vivo have not been definitively identified, and efforts to understand this have so far been inconclusive. acs.org Isolating and characterizing these putative enzymes from plants known to produce A-type PACs, such as Cassia fistula, is a critical next step. nih.gov This will involve a combination of proteomics, transcriptomics, and classical biochemical approaches to identify candidate proteins and validate their function through in vitro assays. Understanding this enzymatic control is fundamental to potentially harnessing these pathways for biotechnological production.
The table below summarizes the established enzymes in the general flavonoid biosynthetic pathway that lead to the monomeric precursors of proanthocyanidins. nih.gov
| Enzyme | Abbreviation | Function |
| Chalcone (B49325) Synthase | CHS | Catalyzes the initial condensation step to form a chalcone scaffold. |
| Chalcone Isomerase | CHI | Isomerizes chalcones into flavanones. |
| Flavanone (B1672756) 3-Hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. |
| Flavonoid 3'-Hydroxylase | F3'H | Adds a hydroxyl group to the B-ring, determining the hydroxylation pattern. |
| Dihydroflavonol 4-Reductase | DFR | Reduces dihydroflavonols to produce leucoanthocyanidins. |
| Anthocyanidin Synthase / Leucoanthocyanidin Dioxygenase | ANS / LDOX | Oxidizes leucoanthocyanidins to form anthocyanidins. |
| Leucoanthocyanidin Reductase | LAR | Reduces leucoanthocyanidins to form 2,3-trans-flavan-3-ols (e.g., catechin). |
| Anthocyanidin Reductase | ANR | Reduces anthocyanidins to form 2,3-cis-flavan-3-ols (e.g., epicatechin). |
Deeper Understanding of this compound's Interactions with Specific Biomolecules (e.g., proteins, lipids, nucleic acids)
The biological effects of proanthocyanidins are predicated on their ability to interact with biomolecules. While extensive research exists for monomeric flavanols, the specific interactions of complex oligomers like this compound are poorly understood. Future studies should aim to characterize the binding affinity and specificity of this A-type dimer with key biological targets.
Proteins: Proanthocyanidins are known to bind and precipitate proteins, a property that is highly specific and selective. nih.govresearchgate.net Interactions are often driven by hydrogen bonds and hydrophobic forces, with a particularly high affinity for proline-rich proteins and those with conformationally loose structures. nih.govresearchgate.netbohrium.com Studies on other A-type PACs have shown they can spontaneously form complexes with proteins like whey proteins, altering their secondary structure. nih.gov Given that the monomer epicatechin interacts with numerous signaling proteins, including the apelin receptor (APLNR) and enzymes like COX-1, it is critical to investigate how the dimeric and more rigid structure of this compound alters these binding profiles. chemfaces.comnih.gov Research should employ techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and computational molecular docking to identify specific protein partners and quantify the thermodynamics of these interactions.
Lipids and Nucleic Acids: The monomer epicatechin has been shown to modulate lipid metabolism and even directly inhibit enzymes involved with nucleic acids, such as DNA methyltransferase. A crucial research avenue is to determine if this compound retains, enhances, or has different effects on lipid membranes, lipid-metabolizing enzymes, and nucleic acid structures or their associated proteins.
Exploration of Advanced Analytical Techniques for Trace Analysis and Metabolomics
The structural complexity and low abundance of A-type PACs in natural sources necessitate the use and further development of highly sensitive and specific analytical methods. Future research in this area will be foundational for all other studies, from biosynthesis to biological function.
Advanced mass spectrometry (MS) techniques are central to this effort. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly with high-resolution platforms like Quadrupole Time-of-Flight (Q-TOF), allows for the accurate identification and quantification of specific isomers in complex mixtures. nih.govplos.orgnih.gov The fragmentation patterns in MS/MS, such as Heterocyclic Ring Fission (HRF) and Retro-Diels-Alder (RDA) fission, are characteristic of A-type PACs and essential for their structural confirmation. wikipedia.org
Furthermore, the application of ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ion, which can resolve isomers that are indistinguishable by chromatography and mass alone. proquest.com For absolute structural elucidation, preparative scale isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. nih.gov Developing robust, validated methods using these state-of-the-art techniques will be essential for metabolomics studies to track the absorption, distribution, and biotransformation of this compound in biological systems.
| Technique | Application for this compound Analysis |
| HPLC / UPLC | Chromatographic separation from other phenolic compounds and isomers. |
| High-Resolution MS (TOF, Orbitrap) | Accurate mass measurement for elemental formula determination. |
| Tandem MS (MS/MS) | Structural fragmentation analysis to confirm A-type linkages. nih.gov |
| Ion Mobility-MS (IM-MS) | Separation of co-eluting isomers based on molecular shape. proquest.com |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of the isolated pure compound. nih.gov |
Design and Synthesis of Structure-Optimized Analogues for Targeted Mechanistic Studies
The scarcity of pure this compound from natural sources presents a major bottleneck for research. The chemical synthesis of A-type PACs is exceptionally challenging but represents a vital area for future development. acs.orgnih.gov Current synthetic strategies are in their early stages and include biomimetic oxidation of B-type PACs and total synthesis from flavanol monomers. acs.org
Future work should focus on refining these synthetic routes to improve yields and stereocontrol, enabling the production of sufficient quantities of the natural product for biological testing. More importantly, these synthetic platforms can be leveraged to create a library of structure-optimized analogues. By systematically modifying specific structural features—such as the hydroxylation pattern on the A or B rings, the stereochemistry at chiral centers, or the nature of the interflavan linkage—researchers can conduct targeted mechanistic studies. These analogues would be invaluable tools for probing structure-activity relationships, identifying the specific pharmacophores responsible for any observed biological activity, and optimizing the molecule for desired interactions with biomolecular targets.
Investigating the Role of this compound in Inter-Species Interactions and Ecological Systems
Proanthocyanidins are a key component of plant chemical defense systems, acting as feeding deterrents and antimicrobial agents. nih.gov Their characteristic astringency and bitterness often discourage consumption by herbivores. The presence of this compound has been reported in plants like Cassia fistula, a tree known for its traditional medicinal uses and rich phytochemical profile. nih.gov Extracts from this plant have demonstrated significant antioxidant and neuroprotective activities, which are attributed to its high phenolic content. nih.gov
Future ecological research should aim to isolate this compound and directly test its role in inter-species interactions. This involves conducting feeding preference assays with relevant herbivores to determine its efficacy as a feeding deterrent compared to its monomeric constituents or other B-type PACs. Additionally, its antimicrobial and antifungal activity should be screened against a panel of plant pathogens to ascertain its contribution to the plant's innate immunity. Understanding the ecological function of this specific compound will provide context for its evolution and its potential as a natural source for developing ecologically sound crop protection agents.
Q & A
Q. How is the structure of Epicatechin-(3'-O-7'')-epiafzelechin elucidated in plant extracts?
Structural elucidation employs a combination of 1D/2D NMR to resolve connectivity and stereochemistry, mass spectrometry (MS) for molecular weight determination, and electronic circular dichroism (ECD) to confirm absolute configurations. For example, in Davallia species, 2D NMR (e.g., COSY, HMBC) and ECD data were critical in identifying the 4β→8 and 2β-O-7 interflavan linkages .
Q. What chromatographic methods are used to separate and quantify this compound from complex mixtures?
Reverse-phase HPLC with UV detection (e.g., 280 nm) is standard, often paired with C18 columns and gradient elution using water/acetonitrile with 0.1% formic acid. Quantification relies on peak area ratios relative to validated standards, as described in pharmacopeial methods for similar flavan-3-ols .
Q. What experimental protocols ensure reproducibility in isolating this compound from natural sources?
Key steps include:
- Documenting extraction solvents (e.g., methanol-water mixtures) and temperature control to prevent degradation.
- Validating purity via triplicate NMR spectra and high-resolution MS .
- Reporting chromatographic conditions (column type, mobile phase gradients) to enable replication, per guidelines in and .
Q. How is the purity of this compound assessed in research settings?
Purity is verified using HPLC-DAD (>95% peak homogeneity), 1H NMR integration (absence of extraneous peaks), and melting point analysis . For oligomeric proanthocyanidins, thiolysis-HPLC may quantify terminal and extension units .
Advanced Research Questions
Q. How do researchers resolve discrepancies in reported bioactivities of this compound across studies?
Contradictions arise from variations in compound purity , assay conditions (e.g., cell line viability), and metabolite interference . Rigorous meta-analyses and dose-response validation across multiple models (e.g., in vitro vs. in vivo) are critical. emphasizes evaluating confounding variables and replication in independent labs .
Q. What synthetic strategies are employed to construct the 3'-O-7'' linkage in this compound?
Enzymatic coupling (e.g., laccase-mediated oxidation) and chemical glycosylation (using protected intermediates) are common. For example, highlights the use of protecting groups (e.g., acetyl) on hydroxyls to direct regioselective bonding in similar dimers .
Q. How do advanced spectroscopic techniques resolve stereochemical ambiguities in this compound?
ECD spectroscopy paired with computational simulations (e.g., time-dependent density functional theory) determines absolute configurations. In , ECD data differentiated epiafzelechin and epicatechin stereoisomers in Uncaria species . NOESY NMR further clarifies spatial arrangements of substituents .
Q. What challenges arise in determining the pharmacokinetic properties of this compound, and how are they addressed?
Challenges include low oral bioavailability due to poor absorption and rapid metabolism to phase-II conjugates. Solutions involve:
Q. How are bioactivity studies designed to evaluate the antioxidant mechanisms of this compound?
Assays include DPPH/ABTS radical scavenging , FRAP for reducing capacity, and cellular ROS detection (e.g., H2DCFDA probes). Controls must account for auto-oxidation artifacts and use reference antioxidants (e.g., ascorbic acid). cites proanthocyanidins disrupting biofilm matrices via exopolysaccharide modulation .
Q. What computational tools are used to predict the interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes (e.g., cyclooxygenase-2) or receptors. QSAR models further correlate structural features (e.g., hydroxylation patterns) with activity, as seen in for flavonoid oligomers .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR + MS + ECD) and reference standards ().
- Advanced Synthesis : Optimize reaction conditions (pH, temperature) to prevent epimerization at chiral centers ().
- Bioactivity Validation : Include positive/negative controls and report IC50/EC50 values with 95% confidence intervals ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
